N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C21H25N5O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H25N5O/c1-24-21(26-11-5-6-12-26)19(15-22-24)20(27)23-18-9-13-25(14-10-18)16-17-7-3-2-4-8-17/h2-8,11-12,15,18H,9-10,13-14,16H2,1H3,(H,23,27) |
InChI Key |
LTVHRKKGOGEZOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Method
The pyrazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl), then reacted with the amine.
Example :
Coupling Reagent Approach
Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) are used in dichloromethane (DCM).
Typical Protocol :
-
Mix 1-methyl-5-(pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (1 equiv), EDC (1.2 equiv), DMAP (0.1 equiv), and 1-benzylpiperidin-4-amine (1.1 equiv) in DCM.
-
Stir at room temperature for 12–24 hours.
-
Purify via column chromatography (SiO, ethyl acetate/hexane).
Optimization of Reaction Conditions
Critical parameters include temperature, solvent choice, and catalyst loading. For example, using DCM as the solvent minimizes side reactions compared to THF. Elevated temperatures (40–50°C) reduce reaction time but may lower yields due to decomposition.
Characterization and Analytical Data
The final product is characterized using:
-
H NMR : Peaks at δ 2.10 (s, 3H, CH), 5.72 (s, 2H, N-CH-Ph), 6.38–7.27 (m, pyrrole and benzyl protons).
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acid Chloride | SOCl, DCM, 0°C → rt | 65–75 | 95 | |
| EDC/DMAP | EDC, DMAP, DCM, rt | 80–90 | 98 |
The coupling reagent method offers higher yields and milder conditions compared to acid chloride formation .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for treating neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to G-protein coupled receptors (GPCRs) or ion channels, altering their function and leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|---|
| This compound (Main Compound) | 1246053-31-5 | C21H25N5O | 363.5 | Benzylpiperidine, 1H-pyrrole |
| 1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide | 28472225 (ChemSpider) | C20H20ClFN4O2 | 402.85 | 2-Chloro-5-fluorophenyl, tetrahydro-2H-pyran |
| N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | 1232768-17-0 | C17H20N4O | 296.37 | Bicyclo[2.2.1]heptene, reduced aromaticity |
| 1-phenyl-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | 1190246-78-6 | C20H19N5O | 345.4 | Phenyl, pyridinylmethyl |
| Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate | 1006349-05-8 | C16H25N3O2 | 291.4 | Ethyl ester, no pyrrole ring |
Key Structural and Functional Differences
Substituent Effects on Molecular Weight and Polarity: The 2-chloro-5-fluorophenyl derivative (402.85 g/mol) has a higher molecular weight due to halogen atoms, which may enhance lipophilicity and metabolic stability compared to the main compound .
Amide Side-Chain Modifications :
- The tetrahydro-2H-pyran group in the 2-chloro-5-fluorophenyl derivative introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the benzylpiperidine group in the main compound .
- The pyridinylmethyl substituent (CAS 1190246-78-6) adds a basic nitrogen atom, which could improve aqueous solubility and alter receptor-binding profiles .
Core Scaffold Variations :
Pharmacological Implications (Inferred from Structural Features)
- Benzylpiperidine vs. Bicyclic Groups: The benzylpiperidine in the main compound may enhance binding to receptors with aromatic or hydrophobic pockets (e.g., cannabinoid CB1/CB2 receptors), as seen in studies comparing ligand-receptor interactions . In contrast, bicyclic substituents might restrict conformational flexibility, affecting efficacy .
- Halogenated Derivatives : The chloro-fluoro substitution in the tetrahydro-2H-pyran derivative could improve binding affinity to targets requiring electron-withdrawing groups (e.g., kinase ATP-binding sites) .
- Pyridinylmethyl vs. Benzylpiperidine : The pyridine ring’s basic nitrogen may facilitate salt-bridge formation with acidic residues in receptors, altering selectivity compared to the main compound’s benzylpiperidine group .
Biological Activity
N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. The compound is characterized by a unique molecular structure that includes a piperidine ring, a pyrazole moiety, and a carboxamide functional group. Its molecular formula is C₁₈H₃₁N₅O, with a molecular weight of approximately 325.49 g/mol.
Structural Features and Implications
The presence of nitrogen-containing heterocycles and aromatic systems in this compound suggests that it may interact with various biological targets, particularly in the central nervous system (CNS). Such interactions could lead to diverse pharmacological effects, making it a candidate for further research in therapeutic applications.
Preliminary studies indicate that compounds similar to this compound can modulate neurotransmitter systems, potentially influencing receptors such as serotonin and dopamine pathways. The detailed mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Receptor Binding : Interaction with specific CNS receptors.
- Enzyme Inhibition : Potential inhibition of enzymes related to neurotransmitter metabolism.
Pharmacological Potential
The compound's potential applications include:
- Neurological Disorders : Given its structural similarities to known CNS-active compounds, it may be effective in treating conditions like depression or anxiety.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Key Features |
|---|---|
| N-(1-benzylpiperidin-4-yl)-N-(3-methylphenyl)benzenesulfonamide | Contains sulfonamide group; potential CNS activity |
| N-(1-benzylpiperidin-4-yl)-N-(3-methylphenyl)acetamide | Similar piperidine structure; analgesic properties |
| 1-(1-benzylpiperidin-4-yl)-4-[3-methylphenyl)methyl]piperazine | Piperazine derivative; different receptor interactions |
Uniqueness : The specific combination of functional groups in this compound allows for distinct chemical reactivity and biological properties compared to similar compounds. Its dual heterocyclic nature enhances its ability to interact with multiple biological targets.
In Vitro Studies
Research involving the synthesis and testing of this compound has indicated promising results in various assays:
Anti-Cancer Activity
In vitro studies have shown that compounds with similar structures exhibit anti-proliferative effects against cancer cell lines. For instance, an evaluation of related pyrazole derivatives demonstrated significant inhibition of cell proliferation in MCF-7 and MDA-MB 231 breast cancer cell lines .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various target proteins. These studies help elucidate the mechanisms through which this compound interacts with biological systems .
Future Directions
Further research is warranted to explore the pharmacokinetics and pharmacodynamics of this compound. This includes:
- In Vivo Studies : Assessing efficacy and safety profiles in animal models.
- Clinical Trials : Evaluating therapeutic potential in human subjects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via multi-step protocols involving condensation reactions. For example, similar pyrazole-piperidine derivatives are synthesized by cyclocondensation of intermediates like ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the piperidine ring (e.g., benzylation). Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Catalysts : Use of triethylamine or DMF-DMA to promote amide bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between aromatic protons (δ 6.5–8.0 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). Overlapping signals are resolved via 2D-COSY or NOESY .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ at m/z 407.2).
- IR Spectroscopy : Carboxamide C=O stretches (~1650 cm⁻¹) validate functional group integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as acute toxicity Category 4).
- Ventilation : Use fume hoods to avoid aerosol inhalation (respiratory irritant).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace pyrrole with oxazole or vary benzyl groups) to assess impact on bioactivity.
- In Vitro Assays : Screen against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC50 determination). Compare with reference compounds like SR141716 (a CB1 antagonist) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to neurological targets .
Q. What strategies optimize the synthesis of this compound to achieve >90% purity while minimizing byproducts?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Stepwise Monitoring : Use TLC (silica GF254) to track reaction progress and terminate at optimal conversion.
- Recrystallization : Ethanol/water mixtures (3:1 v/v) improve crystallinity and purity .
Q. How should researchers address contradictory data in biological activity reports (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Standardize Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from impurities (validate via HPLC, >95% purity threshold) .
Q. What methodologies are recommended for designing selective bioassays to evaluate this compound’s neuropharmacological effects?
- Methodological Answer :
- Target Selection : Prioritize receptors with structural homology (e.g., σ-1 or 5-HT2A) based on piperidine-pyrrole motifs.
- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in transfected cells.
- Counter-Screening : Test against off-target kinases (e.g., JAK2, EGFR) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
